(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;hydrochloride
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Overview
Description
BIM-23190 (hydrochloride) is a somatostatin analog that acts as a selective agonist for somatostatin receptors SSTR2 and SSTR5. It exhibits high affinity for these receptors with Ki values of 0.34 nM and 11.1 nM, respectively . This compound is primarily used in scientific research, particularly in studies related to cancer and acromegaly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIM-23190 (hydrochloride) involves the assembly of a peptide sequence followed by cyclization to form a disulfide bridge. The sequence includes {4-(2-Hydroxyethyl)-1-piperazinylacetyl}- {D-Phe}-Cys-Tyr- {D-Trp}-Lys- {Abu}-Cys-Thr-NH2, with a disulfide bridge between Cys2 and Cys7 .
Industrial Production Methods: Industrial production of BIM-23190 (hydrochloride) typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: BIM-23190 (hydrochloride) primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are employed to form the disulfide bridge between cysteine residues.
Major Products: The major product formed is the cyclic peptide BIM-23190 (hydrochloride) with a disulfide bridge, which is crucial for its biological activity .
Scientific Research Applications
BIM-23190 (hydrochloride) is extensively used in scientific research due to its selective agonist activity for somatostatin receptors SSTR2 and SSTR5. Some key applications include:
Cancer Research: It has shown significant anti-tumor activity in models of glioma, making it a valuable tool for studying cancer biology.
Endocrinology: It is used to study the regulation of hormone secretion, particularly in the context of acromegaly and other endocrine disorders.
Neuroscience: Its effects on somatostatin receptors make it useful for investigating neuronal signaling pathways.
Mechanism of Action
BIM-23190 (hydrochloride) exerts its effects by selectively binding to and activating somatostatin receptors SSTR2 and SSTR5. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This pathway is involved in the regulation of hormone secretion and cell proliferation .
Comparison with Similar Compounds
BIM-23120: Another somatostatin analog with selectivity for SSTR2 and SSTR5.
BIM-23206: A selective agonist for SSTR1 and SSTR2.
BIM-23704: A biselective compound for SSTR1 and SSTR2.
Uniqueness of BIM-23190 (hydrochloride): BIM-23190 (hydrochloride) is unique due to its high selectivity and affinity for SSTR2 and SSTR5, making it particularly effective in studies related to these receptors. Its ability to significantly inhibit tumor growth and hormone secretion highlights its potential in cancer and endocrine research .
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H79N13O12S2.ClH/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58;/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82);1H/t34-,40+,42+,43-,44+,45-,46+,47+,49+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBJFSEJXQPBM-ZZHSRWOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H80ClN13O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1238.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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